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D-(+)-Galacturonic acid monohydrate

Cat. No.: B12461862
M. Wt: 212.15 g/mol
InChI Key: BGHPCEJXDOGRGW-UHFFFAOYSA-N
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Description

Historical Perspectives on its Discovery and Biochemical Significance

The history of D-galacturonic acid is intrinsically linked to the study of pectin (B1162225). Pectin was first described in 1824 by Henri Braconnot. acs.org Decades later, in 1917, the chemist Felix Ehrlich reported the hydrolysis of pectin to isolate its primary component, D-galacturonic acid. acs.org

The biochemical significance of D-galacturonic acid stems from its role as the monomer unit of pectic polysaccharides. taylorandfrancis.comnih.gov These polymers are crucial for the structural integrity of plant primary cell walls, contributing to cell adhesion, mechanical resistance, and cell growth. taylorandfrancis.comresearchgate.net In many plant species, D-galacturonic acid constitutes a significant portion of the cell wall's glycosyl residues, accounting for 20% to 35%. nih.gov The catabolism of D-galacturonic acid is a key metabolic pathway for microorganisms that live on decaying plant matter, for which it serves as a potential carbon source. nih.gov

Structural Context within Uronic Acid Biochemistry

D-Galacturonic acid belongs to the class of sugar acids known as uronic acids. wikipedia.orgnumberanalytics.com Uronic acids are derived from aldose sugars through the oxidation of the terminal carbon's primary alcohol group (C6) to a carboxylic acid group. numberanalytics.comnumberanalytics.com D-Galacturonic acid is specifically the C6 oxidized form of D-galactose. wikipedia.orgacs.orgtaylorandfrancis.com

In its open-chain form, D-galacturonic acid possesses an aldehyde group at the C1 position and a carboxylic acid group at the C6 position. wikipedia.org However, it more commonly exists in a cyclic hemiacetal form, specifically as an aldopyranose. acs.org This cyclic structure can exist in two anomeric configurations: the α and β epimers. acs.org

Uronic acids are widespread in nature, and other common examples include D-glucuronic acid (derived from D-glucose), L-iduronic acid, and D-mannuronic acid. wikipedia.orgnumberanalytics.comwikipedia.org These molecules are fundamental components of important biopolymers, including glycosaminoglycans in animals and various polysaccharides in plants and bacteria. nih.govnumberanalytics.com

Significance as a Fundamental Monosaccharide Building Block in Biological Systems

The primary significance of D-galacturonic acid lies in its function as the fundamental building block of pectin. wikipedia.orgacs.org Pectin is a family of complex heteropolysaccharides found in the primary cell walls of terrestrial plants, where it functions as an intercellular connecting material. acs.orgresearchgate.netnih.gov

The backbone of most pectic polysaccharides is composed of D-galacturonic acid units linked together by α-1,4 glycosidic bonds. acs.org This linear chain is known as homogalacturonan, which is the most abundant pectic polysaccharide. nih.govwikipedia.org The structure of pectin can be more complex, with other sugars incorporated into the polymer. For example, in rhamnogalacturonan I, the backbone consists of a repeating disaccharide of D-galacturonic acid and L-rhamnose. taylorandfrancis.comnih.gov Other pectic polysaccharides, such as xylogalacturonan, feature a homogalacturonan backbone with side chains of other sugars. wikipedia.org

Within the pectin polymer, some of the carboxylic acid groups of the galacturonic acid residues may be esterified with methanol (B129727). acs.orgtaylorandfrancis.com The degree of this methyl-esterification influences the physical properties of the pectin, such as its ability to form gels. wikipedia.org

Chemical and Physical Properties of D-(+)-Galacturonic Acid Monohydrate

The following tables summarize key chemical and physical properties of the compound.

Table 1: Chemical Properties

Property Value
Chemical Formula C₆H₁₂O₈ nih.gov
Molecular Weight 212.15 g/mol nih.govsigmaaldrich.com
IUPAC Name (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate nih.gov
CAS Number 91510-62-2 sigmaaldrich.comchemspider.com

| EC Number | 211-682-6 wikipedia.orgsigmaaldrich.com |

Table 2: Physical Properties

Property Value/Description
Appearance White to off-white powder or crystals sigmaaldrich.comthermofisher.comfishersci.com
Melting Point 159 °C (for anhydrous form) wikipedia.org
Purity ≥97% sigmaaldrich.com
Optical Activity [α]20/D +53±2°, 5 hr, c = 10% in H₂O sigmaaldrich.com

| Solubility | Soluble in DMSO (42 mg/mL) selleckchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O8 B12461862 D-(+)-Galacturonic acid monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O8

Molecular Weight

212.15 g/mol

IUPAC Name

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate

InChI

InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2

InChI Key

BGHPCEJXDOGRGW-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O.O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of D Galacturonic Acid

Precursor Metabolism for D-Galacturonic Acid Synthesis

The primary pathway for the synthesis of UDP-D-galacturonic acid begins with glucose-1-phosphate. ontosight.ai This initial substrate undergoes conversion to UDP-glucose through the action of UDP-glucose pyrophosphorylase. ontosight.ai Subsequently, UDP-glucose is oxidized to UDP-glucuronic acid by the enzyme UDP-glucose 6-dehydrogenase, a critical step in the uronic acid pathway. ontosight.ainih.gov This pathway is a fundamental metabolic route in plants and various microorganisms for the production of D-galacturonic acid. ontosight.ai

An alternative pathway for UDP-glucuronic acid synthesis involves the conversion of myo-inositol to D-glucuronic acid by myo-inositol oxygenase. figshare.com The resulting D-glucuronic acid is then further converted to UDP-D-glucuronic acid. figshare.com

Enzymatic Conversion of UDP-Glucuronic Acid to UDP-Galacturonic Acid

The final step in the formation of the activated precursor for pectin (B1162225) synthesis is the epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid. This reaction is catalyzed by the enzyme UDP-D-glucuronic acid 4-epimerase (UGlcAE). nih.govwikipedia.orgqmul.ac.uk

Functional Cloning and Characterization of UDP-D-Glucuronic Acid 4-Epimerase

The gene encoding UDP-D-glucuronic acid 4-epimerase has been identified and characterized in various organisms, including the plant Arabidopsis thaliana and the bacterium Bacillus cereus. nih.govnih.govnih.gov In Arabidopsis, the enzyme, AtUGlcAE1, is a type-II membrane protein with a predicted molecular mass of approximately 43 kDa, though it likely exists as a dimer of about 88 kDa. nih.gov It exhibits maximum activity at a pH of 7.5 and temperatures between 20°C and 55°C. nih.gov The Bacillus cereus epimerase, on the other hand, is active as a monomer. nih.gov

In Ornithogalum caudatum, three isoforms of UGlcAE have been identified (OcUGlcAE1-3). mdpi.com Functional studies revealed that only OcUGlcAE3 could interconvert UDP-GalA and UDP-GlcA, and its expression was highest in the roots, suggesting a role in the biosynthesis of root polysaccharides. mdpi.comconsensus.app

Research on Epimerase Reaction Mechanisms and Stereochemistry

The epimerization reaction catalyzed by UGlcAE belongs to the short-chain dehydrogenase/reductase (SDR) protein superfamily. nih.govresearchgate.net The mechanism involves the oxidation of the substrate at the C4 position by an enzyme-bound NAD+ cofactor, initiating the catalytic pathway. nih.govresearchgate.net This leads to the formation of a transient UDP-4-keto-hexose-uronic acid intermediate. nih.govresearchgate.netnih.gov

A key feature of this mechanism is the "swing and flip" rotation of this intermediate within the active site. This rotation allows for the subsequent reduction by NADH on the opposite side of the sugar ring, resulting in the inversion of the stereochemistry at the C4' position. nih.gov The enzyme maintains the NAD+ cofactor in its oxidized state throughout the steady-state reaction. nih.govresearchgate.net Studies using substrate deuteration at C4 have shown a kinetic isotope effect, indicating that the formation of the keto-intermediate is the rate-limiting step. nih.govresearchgate.net Mutagenesis and pH studies have implicated a conserved tyrosine residue (Tyr149 in B. cereus) as the catalytic base for substrate oxidation. nih.govresearchgate.net

Radiosynthesis of Labeled Precursors for Biosynthetic Studies

The synthesis of radiolabeled precursors has been instrumental in studying the biosynthesis of complex carbohydrates like heparan sulfate, which also utilizes uronic acid epimerases. For instance, tritium-labeled galactose has been synthesized to investigate the conversion of D-glucuronic acid to L-iduronic acid. researchgate.net Such labeling techniques are invaluable for tracing the metabolic fate of precursors and elucidating the intricate steps of polysaccharide biosynthesis.

Biosynthetic Integration into Pectic Polysaccharides within Plant Cell Walls

Pectin, a major component of the primary cell walls of plants, is a complex family of polysaccharides rich in galacturonic acid. nih.govusp.brresearchgate.net The most abundant pectic polysaccharide is homogalacturonan, a linear polymer of α-1,4-linked D-galacturonic acid, which can constitute up to 65% of pectin. usp.brnih.gov Other pectin domains include rhamnogalacturonan I, rhamnogalacturonan II, and xylogalacturonan. usp.br

The synthesis of pectin occurs in the Golgi apparatus, where Golgi-localized glycosyltransferases transfer galacturonic acid residues from the activated nucleotide-sugar, UDP-D-galacturonic acid, onto growing polysaccharide chains. usp.brpsu.edu It is estimated that at least 67 different transferases are required for the complete synthesis of pectin. usp.br The identification of the genes encoding these transferases is crucial for understanding the structure-function relationships of pectin and its role in plant growth and development. nih.govusp.br

Research on Regulatory Mechanisms of D-Galacturonic Acid Biosynthesis in Different Organisms

The biosynthesis of D-galacturonic acid is a tightly regulated process. In plants, the flux of nucleotide sugars is thought to be a key control point in polysaccharide synthesis. nih.gov For example, the Arabidopsis UGlcAE1 is inhibited by UDP-xylose and UDP-arabinose, suggesting that these nucleotide sugars may play a role in regulating the availability of UDP-D-galacturonic acid for pectin biosynthesis. nih.gov The presence of multiple isoforms of UGlcAE with potentially different biochemical properties and expression patterns also suggests distinct biological roles and regulatory mechanisms. nih.govbohrium.com

In bacteria such as Bacillus cereus, the genes for UDP-glucose 6-dehydrogenase and UDP-GlcA 4-epimerase are located in an operon, suggesting coordinated regulation of the pathway. nih.gov The B. cereus epimerase is highly specific for its substrate, unlike some other bacterial epimerases, indicating fine-tuned control over uronic acid metabolism. nih.gov

In fungi, the catabolism of D-galacturonic acid has been studied for its relevance in biotechnology. researchgate.netnih.govnih.gov For instance, the filamentous fungus Aspergillus niger has been engineered to produce L-ascorbic acid (vitamin C) from D-galacturonic acid. nih.gov This involves manipulating the native D-galacturonate pathway and introducing heterologous genes from plants. nih.gov Such metabolic engineering efforts highlight the potential to harness and control D-galacturonic acid metabolic pathways for the production of valuable compounds. nih.govresearchgate.net

Enzymology of D Galacturonic Acid Metabolism and Transformation

Microbial Catabolism of D-Galacturonic Acid

Identification and Characterization of Key Enzymes in D-Galacturonic Acid Catabolism (e.g., Reductases, Dehydrogenases, Dehydratases)

The breakdown of D-galacturonic acid in microorganisms is a sophisticated process involving a series of specialized enzymes. Key among these are reductases, dehydrogenases, and dehydratases, which have been identified and characterized in various organisms, particularly in filamentous fungi and some bacteria.

In many fungi, the catabolic pathway for D-galacturonic acid is a reductive process. tamu.edu A crucial first step is the reduction of D-galacturonic acid to L-galactonate, a reaction catalyzed by D-galacturonic acid reductase (GAAA). nih.govresearchgate.net This enzyme typically utilizes NADPH as a cofactor, although some variants can also use NADH. vtt.finih.govnih.gov For instance, a D-galacturonic acid reductase from Euglena gracilis has been identified that shows similar activity with both NADH and NADPH. vtt.finih.gov In Saccharomyces cerevisiae, which does not naturally metabolize D-galacturonic acid, endogenous aldo-keto reductases like Gcy1p have been shown to be responsible for its reduction to L-galactonate. semanticscholar.org

Following the initial reduction, L-galactonate dehydratase (GAAB) catalyzes the dehydration of L-galactonate. researchgate.netnih.gov The pathway continues with the action of 2-keto-3-deoxy-L-galactonate aldolase (GAAC) and L-glyceraldehyde reductase (GAAD). researchgate.net The deletion of the gene encoding L-galactonate dehydratase in fungi like Aspergillus niger and Trichoderma reesei has been shown to halt the catabolic pathway, leading to the accumulation of L-galactonate. nih.gov

In contrast to the fungal reductive pathway, some bacteria employ an oxidative pathway. tamu.edu This pathway is initiated by uronate dehydrogenase , which oxidizes D-galacturonic acid to meso-galactarate (mucate). tamu.edunih.gov This enzyme has been cloned and characterized from several bacteria, including Pseudomonas syringae, Pseudomonas putida, and Agrobacterium tumefaciens. wustl.eduasm.org These bacterial uronate dehydrogenases are NAD-linked oxidoreductases and typically exist as homodimers. asm.org They exhibit activity on both D-glucuronic acid and D-galacturonic acid. wustl.edunih.gov For instance, the uronate dehydrogenase from A. tumefaciens showed a lower Michaelis constant (Km) for galacturonate than for glucuronate, indicating a higher affinity for the former. wustl.edu

The table below summarizes some of the key enzymes involved in D-galacturonic acid catabolism from different microbial sources.

EnzymeGeneOrganismPathwayCofactor
D-galacturonic acid reductasegaaAAspergillus nigerReductiveNADPH nih.gov
D-galacturonic acid reductasegaa1Euglena gracilisReductiveNADH/NADPH vtt.finih.gov
Aldo-keto reductaseGCY1Saccharomyces cerevisiaeReductiveNADPH semanticscholar.org
L-galactonate dehydratasegaaBAspergillus nigerReductive-
Uronate dehydrogenaseudhAgrobacterium tumefaciensOxidativeNAD tamu.edu
Uronate dehydrogenaseudhPseudomonas syringaeOxidativeNAD asm.org

Regulation of Microbial D-Galacturonic Acid Utilization

The utilization of D-galacturonic acid by microorganisms is a tightly regulated process, primarily controlled at the transcriptional level. nih.govoup.com This ensures that the enzymes required for pectin (B1162225) degradation and D-galacturonic acid catabolism are only produced when pectin or its derivatives are present. nih.gov

In filamentous fungi like Aspergillus niger, the expression of genes involved in pectin degradation and D-galacturonic acid metabolism is induced by D-galacturonic acid or a metabolite derived from it. oup.com A key transcriptional activator identified in this process is GaaR . nih.govbohrium.comknaw.nl GaaR is essential for the expression of genes required for the release of D-galacturonic acid from pectin, its transport into the cell, and the subsequent catabolic pathway. nih.govuniversiteitleiden.nl Deletion of the gaaR gene in A. niger results in a strain that cannot grow on D-galacturonic acid or polygalacturonic acid. nih.govbohrium.com The expression of the entire GA-regulon, which includes pectinase (B1165727) genes and the GA catabolic pathway genes, is dependent on GaaR. bohrium.comuniversiteitleiden.nl

The activity of GaaR is, in turn, regulated by a repressor protein called GaaX . nih.gov It is proposed that under non-inducing conditions, GaaX binds to GaaR, inhibiting its function. nih.gov The inducer molecule, believed to be 2-keto-3-deoxy-L-galactonate (an intermediate in the catabolic pathway), is thought to bind to GaaX, causing it to dissociate from GaaR and thus activating the transcription of the target genes. nih.gov

In some pathogenic bacteria, such as enterohemorrhagic E. coli (EHEC) and Citrobacter rodentium, D-galacturonic acid, derived from dietary pectin, acts as both a nutrient and a signal. nih.gov The transcription factor ExuR regulates the utilization of galacturonic acid. nih.gov In the presence of galacturonic acid, ExuR repression is lifted, allowing the expression of genes for its metabolism. nih.gov This provides an initial growth advantage to the pathogen. nih.gov As galacturonic acid is depleted, ExuR then modulates the expression of virulence genes, highlighting a complex interplay between metabolism and pathogenicity. nih.gov

The regulation of D-galactose metabolism in Aspergillus niger has also been shown to be complex, involving cross-talk with other sugar utilization pathways. The activators AraR and XlnR, which are involved in arabinan (B1173331) and xylan (B1165943) degradation, also play a role in D-galactose conversion, alongside the D-galactose-responsive regulator GalX. escholarship.org

Enzymatic Production of D-Galacturonic Acid from Pectinaceous Biomass

D-galacturonic acid can be efficiently produced from pectin-rich biomass through enzymatic hydrolysis. sjtu.edu.cn This method is considered a cleaner and more sustainable alternative to chemical hydrolysis methods, which can produce toxic byproducts and degrade the target molecule. sjtu.edu.cnresearchgate.net Pectinaceous biomass, such as sugar beet pulp and citrus peels, represents an abundant and low-cost feedstock for this process. nih.gov

The enzymatic degradation of pectin is a complex process requiring the synergistic action of several enzymes, collectively known as pectinases. oup.com These include polygalacturonases, pectin methylesterases, and pectin lyases. nih.govExo-polygalacturonases (exo-PGs) are particularly important as they hydrolyze the α-(1–4) glycosidic bonds at the non-reducing ends of polygalacturonic acid chains, releasing D-galacturonic acid monomers. sjtu.edu.cn The efficiency of exo-PGs is often enhanced by the action of pectin methylesterases (PMEs) , which remove methyl groups from pectin, making the polysaccharide chain more accessible to the hydrolytic enzymes. nih.gov

Optimization of Enzymatic Hydrolysis Conditions for Enhanced Yield

Maximizing the yield of D-galacturonic acid from enzymatic hydrolysis requires the optimization of several key parameters, including enzyme concentration, substrate loading, temperature, pH, and reaction time.

Studies have shown that a combination of different pectinases often leads to a higher yield than a single enzyme. For example, the synergistic action of PMEs and exo-PGs has been demonstrated to be effective in the bioconversion of pectin into D-galacturonic acid. nih.gov The optimization of enzyme dosage is critical; for instance, one study found optimal conditions for pectin hydrolysis to be an enzyme concentration of 10.01 UI/g of pectin and an agitation speed of 230.3 rpm, achieving a 93.0% yield of reducing sugars. scielo.brscielo.br

Temperature and pH are also crucial factors that affect enzyme activity and stability. Thermophilic pectinases, which are active at higher temperatures, are of particular interest as they can lead to faster reaction rates. nih.gov For example, a study using a crude enzyme from recombinant Trichoderma reesei expressing an exo-PG from Aspergillus aculeatus found optimal hydrolysis conditions to be 60°C and pH 6.0 for 48 hours, resulting in a yield of 151.1 mg/g of D-galacturonic acid from pomelo peel. sjtu.edu.cn Another study reported that pectinolytic enzymes favor an acidic pH for the hydrolysis of pectinaceous residues. nih.gov

The concentration of the substrate (pectin) also plays a significant role. High substrate loading is desirable for industrial applications to achieve higher product concentrations. However, this can also lead to substrate inhibition or mass transfer limitations. A study combining enzymatic hydrolysis with resting-cell catalysis for galactaric acid production from pectin optimized the substrate concentration to achieve a pectin degradation rate of 96.9%. rsc.org

The table below presents findings from various studies on the optimization of enzymatic hydrolysis of pectin.

Pectin SourceEnzyme(s)Key Optimized ParametersD-Galacturonic Acid YieldReference
Pomelo PeelRecombinant exo-PG from T. reesei60°C, pH 6.0, 48 h151.1 mg/g sjtu.edu.cn
Apple and Citrus PectinThermophilic PME and exo-PGs50°C, 4 hUp to 2.5 mM nih.gov
Citrus PectinCommercial pectinase cocktailEnzyme concentration: 10.01 UI/g, Agitation: 230.3 rpm93.0% (reducing sugars) scielo.brscielo.br
Sugar Beet Press PulpAspergillus niger enzyme mixpH 4.58.0 g/L in 48 h nih.gov

Research on Recombinant Enzyme Systems for Bioconversion

Recent research has focused on the development of recombinant enzyme systems to improve the efficiency and cost-effectiveness of D-galacturonic acid production. This involves the heterologous expression of key pectinolytic enzymes in well-characterized industrial host organisms like Trichoderma reesei and Escherichia coli.

One approach is to overexpress a single, highly efficient enzyme. For example, an exo-polygalacturonase gene from Aspergillus aculeatus was expressed in T. reesei RUT-C30, a known industrial cellulase (B1617823) producer. sjtu.edu.cn The crude enzyme from this recombinant strain showed a 6.1-fold higher yield of D-galacturonic acid from pomelo peel compared to the parental strain. sjtu.edu.cn

Another promising strategy is the co-expression of multiple synergistic enzymes in a single host. frontiersin.orgkent.ac.uk This can simplify the enzyme production process and reduce costs. A study successfully co-expressed a thermophilic pectin methyl esterase (PME) from Bacillus licheniformis and an exo-polygalacturonase (exo-PG) from either Thermotoga maritima or B. licheniformis in E. coli. frontiersin.org The co-expressed enzymes were effective in converting apple and citrus pectin into D-galacturonic acid, reaching concentrations of up to 3 mM in 4 hours. frontiersin.org This work demonstrated that the order of the genes in the expression plasmid can influence the expression levels of the individual enzymes. frontiersin.org

Metabolic engineering of fungal strains is also being explored to create "cell factories" for the consolidated bioprocessing of pectin-rich biomass. This involves engineering strains to both produce the necessary pectinolytic enzymes and convert the released D-galacturonic acid into a desired product. For instance, Aspergillus niger has been engineered to produce galactaric acid from D-galacturonic acid by expressing a bacterial uronate dehydrogenase and disrupting the endogenous D-galacturonic acid catabolic pathway. nih.govresearchgate.net Such strains have the potential to directly convert pectin-rich biomass into valuable chemicals in a single process. researchgate.net

Advanced Analytical Methodologies in D Galacturonic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating and measuring D-(+)-Galacturonic acid monohydrate from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of D-(+)-Galacturonic acid. tandfonline.comtandfonline.comrawdatalibrary.netnih.gov The method often involves the hydrolysis of pectin (B1162225) to release galacturonic acid monomers. tandfonline.comtandfonline.comrawdatalibrary.netnih.gov Enzymatic hydrolysis using pectinase (B1165727) is considered a precise approach for this purpose, as acid-catalysis methods can lead to degradation or incomplete hydrolysis. tandfonline.comtandfonline.comrawdatalibrary.netnih.govresearchgate.net

Several HPLC methods have been developed, utilizing different columns and detection modes. For instance, a comparison of two HPLC methods for determining galacturonic acid from green beans involved a C18 reversed-phase column with an ultraviolet (UV) detector and an NH2 normal-phase column with a refractive index (RI) detector. tind.io Both methods demonstrated high recovery rates, with the UV method showing a recovery of 99.31% and the RI method a recovery of 99.50%. tind.io The detection wavelength for UV detection is often set around 210 nm. pectinworld.com

The choice of mobile phase is critical for effective separation. An acidified aqueous mobile phase, such as water adjusted to pH 2.2, has been successfully used. oup.com For quantification, this compound serves as an analytical standard. sigmaaldrich.com The limit of detection for HPLC methods can be as low as 0.04 mg/mL. oup.com Pre-column derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can enhance detection sensitivity, particularly when analyzing monomeric profiles of polysaccharides. mdpi.com

Table 1: Comparison of HPLC Methods for D-Galacturonic Acid Determination

Column TypeDetectorRecovery RateMobile Phase ExampleDetection Wavelength/PrincipleReference
C18 Reversed-PhaseUltraviolet (UV)99.31%Acidified Water (pH 2.2)210 nm tind.iopectinworld.comoup.com
NH2 Normal-PhaseRefractive Index (RI)99.50%Not specifiedRefractive Index Change tind.io
Not specifiedDiode Array Detector (DAD) with PMP derivatizationHigh sensitivityNot specified520 nm mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of D-(+)-Galacturonic acid, but it requires a crucial derivatization step to make the non-volatile sugar acid amenable to gas chromatography. youtube.com This process involves converting polar functional groups, such as hydroxyl and carboxyl groups, into more volatile and stable derivatives. researchgate.net

Common derivatization strategies include methoximation followed by silylation. youtube.com Methoximation converts aldehyde and keto groups into oximes, which prevents tautomerization and the formation of multiple derivatives. youtube.com The subsequent silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte. youtube.comresearchgate.netnih.gov

This two-step derivatization allows for the simultaneous analysis of neutral sugars and uronic acids. nih.gov For instance, a method involving derivatization with ethanethiol-trifluoroacetic acid and acetic anhydride-pyridine has been used to analyze a bacterial polysaccharide, where the polysaccharide was first hydrolyzed to its constituent monosaccharides. nih.gov The resulting derivatives can then be separated on a GC column, such as an HP-5MS, and detected by mass spectrometry, which provides information on their molecular weight and fragmentation patterns. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct quantification of underivatized carbohydrates, including D-(+)-Galacturonic acid. mdpi.comag.govncsu.edu This technique is particularly advantageous as it avoids the need for derivatization and is less subject to interferences compared to other methods like low-wavelength UV or RI detection. ag.gov

HPAEC-PAD separates carbohydrates based on their size, composition, and glycosidic linkages under alkaline conditions (pH 9-13). ag.gov The separated analytes are then detected by oxidation at a gold working electrode using a triple-pulse amperometric waveform. ag.gov This method has been successfully applied to the simultaneous determination of monosaccharides, uronic acids, and aldonic acids in various samples, including corn stover prehydrolysates and pectin extracts. mdpi.comncsu.edu

The mobile phase typically consists of a gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). ncsu.eduresearchgate.net For example, a linear gradient of sodium acetate (5 to 500 mM in 100 mM sodium hydroxide) can be used for the analysis of products released from pectate. researchgate.net HPAEC-PAD has been shown to be superior to other HPLC methods in terms of resolution and sensitivity for the analysis of uronic acids. ag.gov In some applications, HPAEC with fluorescence detection after post-column derivatization has also been employed, showing good linearity, high precision, and high sensitivity. su.ac.thresearchgate.net

Spectroscopic Approaches for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the detailed structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and conformational analysis of D-(+)-Galacturonic acid in both solution and solid states. nih.govcore.ac.ukresearchgate.net

¹H NMR spectroscopy provides information about the proton environment in the molecule. In D₂O, the ¹H NMR spectrum of D-galacturonic acid shows characteristic signals for its various protons. researchgate.netresearchgate.net For example, the anomeric proton (H-1) signal appears at different chemical shifts depending on the specific conformation and environment. auremn.org.brresearchgate.net

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) spectrum of crystalline α-D-galacturonic acid monohydrate has been used to study its solid-state structure and dynamics. nih.govcore.ac.uk In solution, the ¹³C NMR spectrum shows distinct signals for each carbon atom, with the carboxyl carbon (C-6) appearing at a characteristic downfield shift. researchgate.netauremn.org.br For instance, signals at approximately 175.6 ppm and 172.9 ppm have been assigned to esterified and non-esterified carboxyl groups, respectively. auremn.org.br

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to assign the signals of the sugar ring protons. researchgate.netnih.gov HSQC spectra correlate protons with their directly attached carbons, aiding in the unambiguous assignment of both ¹H and ¹³C signals. researchgate.netbmrb.io These techniques have been instrumental in confirming the α-linked galacturonic acid moiety in complex structures like lipid A from Rhizobium etli. nih.gov

X-ray diffraction studies have complemented NMR data, showing that α-D-galacturonic acid monohydrate adopts a chair-shaped pyranose ring conformation in its crystalline form. nih.govcore.ac.uk

Table 2: Representative NMR Chemical Shifts (ppm) for D-Galacturonic Acid

NucleusH-1H-2H-4H-5C-1C-6 (carboxyl)O-methylReference
¹H4.81, 4.993.754.14, 4.324.49--3.67, 3.68 auremn.org.br
¹³C100.6, 102.7---100.6, 102.7172.9 (non-esterified), 175.6 (esterified)55.1 auremn.org.br

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and studying the fragmentation patterns of D-(+)-Galacturonic acid and its derivatives. The molecular weight of this compound is 212.15 g/mol . sigmaaldrich.com

When coupled with a chromatographic separation method like GC or LC, MS can provide detailed structural information. In GC-MS analysis of derivatized galacturonic acid, electron ionization (EI) is often used, and the resulting mass spectra show characteristic molecular ion peaks and fragmentation patterns that can be used for identification and quantification. nih.gov

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is also a powerful tool. For instance, online LC-ESI-MS has been used for the quantitative determination of saturated oligogalacturonic acids. pectinworld.com The negative ion mode ([M-H]⁻) is often employed for the analysis of acidic sugars like galacturonic acid. Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique helps in elucidating the structure of complex molecules containing galacturonic acid residues.

A stable isotope dilution approach using LC-MS has been developed for the quantification of galacturonic acid in pectin-containing samples. nih.gov This method relies on monitoring specific ions of the analyte and its ¹³C-labeled internal standard, offering high accuracy and precision. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive and highly sensitive analytical technique used to identify the functional groups present in a molecule. nih.gov The basic principle relies on the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies. nih.gov By analyzing the resulting spectrum of absorption versus wavenumber, a molecular "fingerprint" is obtained that reveals the structural composition. researchgate.net

For this compound, FT-IR spectroscopy provides critical information about its key chemical features. The spectrum confirms the presence of hydroxyl (-OH), carboxyl (-COOH), and ether (C-O-C) functional groups, which define its structure as a sugar acid. The technique is particularly useful for studying pectins, which are complex polysaccharides primarily composed of galacturonic acid residues. researchgate.net In this context, FT-IR can be used to estimate the degree of esterification by comparing the relative areas of the peak corresponding to the esterified carboxyl group (around 1730-1750 cm⁻¹) and the free, non-esterified carboxyl group (around 1610-1630 cm⁻¹). researchgate.net The analysis of these characteristic bands allows for both qualitative identification and quantitative estimation of chemical modifications. researchgate.netmdpi.com

Table 1: Characteristic FT-IR Absorption Bands for D-Galacturonic Acid Functional Groups

Wavenumber (cm⁻¹)BondFunctional GroupVibration Type
~3300 (broad)O-HHydroxyl / Carboxylic AcidStretching
~2900C-HAlkaneStretching
~1735C=OCarboxylic Acid (Dimer)Stretching
~1630C=OCarboxylate (Anion)Asymmetric Stretching
~1410C-O / O-HCarboxylic AcidBending / Stretching
1200-1000C-OAlcohol / Ether / Carboxylic AcidStretching

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiroptical Studies

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgresearchgate.net As an extension of conventional circular dichroism into the infrared region, VCD provides detailed information about the three-dimensional structure and absolute configuration of molecules in a solution state, eliminating the need for crystallization which is often a prerequisite for X-ray crystallography. rsc.orgyoutube.com

Given that D-(+)-Galacturonic acid is a chiral molecule, VCD is an ideal tool for its chiroptical analysis. The technique is exceptionally sensitive to the stereochemical arrangement of atoms. youtube.com The resulting VCD spectrum, which shows both positive and negative bands corresponding to the molecule's specific enantiomeric form, can be compared with spectra predicted by quantum chemical calculations to unambiguously determine its absolute configuration. researchgate.net While VCD signals from a single molecule can be small, modern methods have enhanced signal detection, making it a reliable method for stereochemical elucidation. rsc.org This is critical in pharmaceutical and biological contexts where the chirality of a molecule often governs its activity. youtube.com

UV-Vis Spectrophotometry for Quantification and Interaction Studies

UV-Vis spectrophotometry is a versatile and widely used technique for the quantitative analysis of D-Galacturonic acid. The methodology can be applied directly or through colorimetric assays that enhance specificity and sensitivity.

Direct quantification is possible because the carboxylic acid functional group in galacturonic acid absorbs light in the low UV range. Studies have shown a linear relationship between the concentration of galacturonic acid and its UV absorbance. researchgate.net As the concentration increases over a range of 0.04 to 0.25 g/mL, the absorption maximum shifts from approximately 190 nm to 208 nm, with a high correlation coefficient (r² = 0.996), confirming the method's reliability for quantification. researchgate.net

Alternatively, colorimetric methods involve reacting galacturonic acid with a specific chromogenic agent. A common and standardized method involves the hydrolysis of uronic acids followed by reaction with a reagent like m-hydroxydiphenyl (MHDP) or 3,5-dimethylphenol (B42653) (DMP). cirad.frcabidigitallibrary.org This reaction produces a distinct pink-colored complex that exhibits a maximum absorbance at approximately 520 nm. cirad.fr The intensity of the color, measured by the spectrophotometer, is directly proportional to the concentration of galacturonic acid in the sample. This approach is highly specific and is frequently used for determining the galacturonic acid content in complex matrices like plant cell walls and pectin extracts. cirad.frcabidigitallibrary.org

Table 2: UV-Vis Spectrophotometry Parameters for D-Galacturonic Acid Quantification

MethodWavelength (λmax)Concentration RangeKey Features
Direct UV Absorbance190-208 nm0.04 - 0.25 g/mLRapid; requires a UV-transparent solvent. researchgate.net
m-Hydroxydiphenyl (MHDP) Assay~520 nm0 - 0.1 g/LHigh specificity; forms a pink complex. cirad.fr
3,5-Dimethylphenol (DMP) Assay400 nm and 450 nm20 - 100 µgSuitable for microtiter plate assays, minimizing sample volume. cabidigitallibrary.org

Electrochemical and Biosensor Development for D-Galacturonic Acid Detection

Electrochemical methods and biosensors offer highly sensitive and selective platforms for the detection of D-Galacturonic acid. A biosensor is an analytical device that integrates a biological recognition element (such as an enzyme or antibody) with a physicochemical transducer to convert a biological recognition event into a measurable signal, such as an electrical current or potential. nih.govyoutube.com These devices are well-suited for analyzing complex samples due to their inherent specificity. nih.gov

For sugar acids, a prominent and advanced electrochemical technique is high-performance anion-exchange chromatography (HPAEC) coupled with a pulsed amperometric detector (PAD). frontiersin.org In this system, the sample is first passed through an anion-exchange column, which separates the monosaccharides, including galacturonic acid, based on their charge and interaction with the stationary phase. Following separation, the molecules flow past the PAD electrode. Here, a series of potential pulses are applied to the electrode, causing the analyte to be oxidized and generating an electrical current that is directly proportional to its concentration. This method provides robust and sensitive quantification of galacturonic acid in hydrolyzed polysaccharide samples without the need for derivatization. frontiersin.org

Method Validation and Standardization for D-Galacturonic Acid Quantification in Complex Matrices

To ensure the reliability and accuracy of any analytical method used for quantifying D-Galacturonic acid, rigorous validation and standardization are essential, particularly when dealing with complex matrices like food, plant extracts, or biological fluids. nih.gov Method validation is the process of confirming that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For instance, a UV-based method for galacturonic acid demonstrated linearity between 5 and 150 µg per assay. scribd.com

Accuracy: The closeness of the measured value to the true or accepted value. This is often assessed by analyzing a sample with a known concentration (a standard) and calculating the percent recovery. scribd.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation.

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other neutral sugars. cirad.fr Colorimetric assays, for example, are valued for their specificity to uronic acids. cirad.fr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A UV method for D-Galacturonic acid reported a detection limit of 17.4 mg/L. scribd.com

Standard Operating Procedures (SOPs) are crucial for standardization, ensuring that methods are performed consistently over time and across different laboratories. cirad.fr This includes detailing reagent preparation, instrument calibration, and the exact sequence of steps, such as incubation times and temperature control, to ensure reproducible results. cirad.frcabidigitallibrary.org

D Galacturonic Acid in the Architecture and Function of Biopolymers

Pectin (B1162225) Polysaccharides: Homogalacturonan and Rhamnogalacturonan I/II

Pectins are a family of complex heteropolysaccharides. wikipedia.org The primary and most abundant pectic polysaccharide is homogalacturonan (HG), which constitutes up to 65% of all pectin. nih.govmdpi.com It is a linear homopolymer composed of α-(1→4)-linked D-galacturonic acid residues. wikipedia.orgnih.gov The structure of pectin also includes more complex domains known as rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II). jst.go.jp

Rhamnogalacturonan-I (RG-I) features a backbone of repeating disaccharide units of [→4)-α-D-galacturonic acid-(1,2)-α-L-rhamnose-(1→]. wikipedia.orgnih.gov This backbone is often referred to as the "hairy region" of pectin due to the presence of numerous oligosaccharide side chains. jst.go.jp In contrast, Rhamnogalacturonan-II (RG-II) is a far more complex, highly branched polysaccharide. wikipedia.org Despite its complexity, its backbone is made exclusively of α-(1→4)-linked D-galacturonic acid units, similar to homogalacturonan. wikipedia.orgmdpi.com The structural integrity of the plant cell wall is significantly influenced by the ability of two RG-II molecules to dimerize via a borate-diol ester cross-link. purdue.edu

Table 1: Major Pectin Polysaccharide Domains
Polysaccharide DomainBackbone CompositionKey Structural FeaturesRelative Abundance
Homogalacturonan (HG)Linear chain of α-(1→4)-linked D-galacturonic acid wikipedia.orgCan be methyl-esterified and/or acetylated; known as the "smooth" region. oup.com~65% of total pectin nih.gov
Rhamnogalacturonan I (RG-I)Repeating disaccharide of [4)-α-D-GalA-(1,2)-α-L-Rha-(1→] wikipedia.orgBranched with neutral sugar side chains; known as the "hairy" region. jst.go.jpVaries by plant source
Rhamnogalacturonan II (RG-II)Short backbone of α-(1→4)-linked D-galacturonic acid wikipedia.orgmdpi.comHighly complex and conserved structure with four distinct oligosaccharide side chains; forms borate-diol cross-linked dimers. jst.go.jppurdue.edu~10% of total pectin researchgate.net

Pectin, with its D-galacturonic acid backbone, is a fundamental structural polymer in plants, located in the primary cell walls and the middle lamella. acs.orgwikipedia.org The middle lamella, rich in pectin, acts as a cementing agent, responsible for intercellular adhesion and binding adjacent plant cells together. wikipedia.orgbritannica.com Within the primary cell wall, pectin forms a hydrated gel matrix that embeds cellulose (B213188) and hemicellulose microfibrils, contributing to the wall's strength, porosity, and flexibility. nih.gov This network is crucial for allowing primary cell wall extension during cell growth and division. wikipedia.org The breakdown of pectin by enzymes during fruit ripening leads to a softening of the fruit, as the middle lamellae degrade and cells separate from one another. wikipedia.org

The carboxyl groups of the D-galacturonic acid residues in the homogalacturonan backbone can be modified, most commonly through methyl esterification at the C-6 position and acetylation at the O-2 or O-3 positions. mdpi.comoup.com These modifications significantly influence the structure and physicochemical properties of pectin.

The degree of methyl esterification (DM) is the percentage of carboxyl groups that are esterified with methanol (B129727). mdpi.com This parameter is a critical determinant of pectin's gelling behavior. ncsu.edu

High-methoxy (HM) pectins (DM > 50%) form gels in environments with high sugar concentrations and low pH (acidic conditions). wikipedia.orgncsu.edu The gel network is stabilized by hydrogen bonds and hydrophobic interactions between the pectin chains. wikipedia.org

Low-methoxy (LM) pectins (DM < 50%) form gels through ionic interactions with divalent cations, such as calcium (Ca²⁺), which cross-link the polymer chains. wikipedia.orgncsu.edu

Acetylation , the addition of acetyl groups, is another important modification. It is found in pectins from certain plants like sugar beet and potatoes. wikipedia.org Acetylation has a negative effect on the ability to form gels with metal ions but enhances the emulsifying and stabilizing properties of pectin. wikipedia.orgncsu.edu Research has shown that deacetylation can improve the gelling properties of certain pectins but may also impact biological processes like pollen germination by altering cell wall extensibility. nih.gov

Table 2: Influence of Esterification on Pectin Properties
ModificationDescriptionImpact on Pectin FunctionPrimary Gelling Mechanism
Methyl Esterification (High DM >50%)Over 50% of carboxyl groups on D-galacturonic acid are esterified with methyl groups. ncsu.eduForms gels in high sugar, low pH conditions. wikipedia.orgHydrogen bonds and hydrophobic interactions. wikipedia.org
Methyl Esterification (Low DM <50%)Less than 50% of carboxyl groups are esterified. ncsu.eduForms gels in the presence of divalent cations. wikipedia.orgIonic cross-linking via cations (e.g., Ca²⁺). wikipedia.org
AcetylationEsterification of D-galacturonic acid with acetyl groups at O-2 or O-3. mdpi.comPrevents or inhibits gel formation; increases stabilizing and emulsifying effects. wikipedia.orgN/A (inhibits gelling)

The "hairy" regions of pectin, particularly Rhamnogalacturonan I (RG-I), are characterized by the presence of oligosaccharide side chains. jst.go.jp These side chains are attached to the C-4 position of the rhamnose residues within the RG-I backbone. mdpi.com The composition of these side chains varies depending on the plant source but primarily consists of neutral sugars such as D-galactose, L-arabinose, and D-xylose. wikipedia.org The side chains can be simple or complex, forming arabinans, galactans, and arabinogalactans. jst.go.jpresearchgate.net

Rhamnogalacturonan II (RG-II) possesses four different, structurally complex oligosaccharide side chains attached to its short galacturonic acid backbone. mdpi.comjst.go.jp These side chains contain a variety of rare sugars, including apiose, aceric acid, and 3-deoxy-manno-2-octulosonic acid (KDO). jst.go.jp These side chains are not merely decorative; they play critical structural roles. For instance, the apiose residue in one of the RG-II side chains is essential for the formation of the borate (B1201080) cross-link that dimerizes two pectin molecules, a linkage vital for the integrity of the primary cell wall. purdue.edu

Intermolecular Interactions of Polygalacturonic Acid with Divalent Cations (e.g., Calcium Bridges)

The unesterified carboxyl groups on the D-galacturonic acid residues of polygalacturonic acid chains (found in LM-pectins) are negatively charged at neutral pH. youtube.com These anionic sites can interact strongly with positively charged ions, particularly divalent cations like calcium (Ca²⁺). youtube.com This interaction is the basis for the gelation of LM-pectins and is famously described by the "egg-box model". wikipedia.org

In this model, a calcium ion acts as a bridge, ionically binding to the carboxylate groups of two adjacent and parallel pectin chains. wikipedia.orgyoutube.com This creates a network of cross-linked polymer chains, effectively trapping water and forming a stable gel structure. youtube.comresearchgate.net The formation of these "calcium bridges" is a cooperative process; the binding of one calcium ion facilitates the alignment of the chains for subsequent binding. researchgate.net

Research investigating the interactions between polygalacturonate and various divalent cations (including Ba²⁺, Ca²⁺, Mg²⁺, and Zn²⁺) has shown that the binding mechanism is intimately linked to the cation's affinity for water. nih.govacs.org Cations like Ca²⁺ and Ba²⁺ form direct ionic pairs with the carboxylate groups, releasing water molecules in the process, which corresponds to a bidentate binding mode. acs.org In contrast, Mg²⁺, which interacts very strongly with water, remains weakly bound to the polygalacturonate chain through shared water molecules. nih.govacs.org The binding process for Ca²⁺ is described in two steps: initial monocomplexation and the formation of point-like cross-links, followed by dimerization of the chains at higher cation concentrations. nih.govacs.org

Research on Enzymatic and Chemical Modifications of Pectin and Polygalacturonic Acid for Functional Alterations

The functional properties of pectin can be precisely tailored through chemical and enzymatic modifications, making it a versatile biopolymer for a wide range of applications beyond its natural role. doaj.orgresearchgate.net

Chemical modifications involve covalently altering the pectin structure. This includes reactions like:

Esterification and Amidation: Altering the degree of methyl esterification or introducing amide groups to the carboxyl functions of D-galacturonic acid. ncsu.edudoaj.org Amidation, for example, creates pectins that are more tolerant to varying calcium concentrations. wikipedia.org

Alkylation and Acylation: Introducing various functional groups to the hydroxyls of the galacturonic acid units. doaj.org These modifications can create novel biopolymers with specifically designed properties for use in medicine, cosmetics, and other industries. doaj.org

Enzymatic modifications offer a highly specific and controlled way to alter pectin's structure under mild conditions. researchgate.netmdpi.com Key enzymes include:

Pectin Methylesterases (PMEs): These enzymes remove methyl groups from the homogalacturonan backbone, reducing the DM. researchgate.netmdpi.com This can convert an HM-pectin into an LM-pectin, fundamentally changing its gelling mechanism from acid-sugar induced to cation-induced. This process can significantly increase the viscosity and enhance the gel-like properties of pectin in the presence of calcium. researchgate.net

Pectin Acetylesterases (PAEs): These enzymes remove acetyl groups. Research has shown that overexpressing a PAE in plants leads to pectin deacetylation, which can impair cellular elongation and plant reproduction. nih.gov

Polygalacturonases and Pectin Lyases: These enzymes cleave the α-(1→4) glycosidic bonds of the galacturonic acid backbone, leading to depolymerization. mdpi.comnih.gov This can be used to produce pectic oligosaccharides with potential prebiotic and other health benefits. researchgate.net

Through these targeted modifications, the functional properties of pectin—such as solubility, viscosity, gelling capacity, and biological activity—can be precisely controlled and optimized for specific applications. researchgate.netnih.gov

Chemical Synthesis and Derivatization Research of D Galacturonic Acid

Chemoenzymatic Synthetic Approaches for D-Galacturonic Acid and its Derivatives

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, offer effective pathways for the synthesis of D-galacturonic acid and its derivatives from abundant natural sources like pectin (B1162225).

A primary source for commercial D-galacturonic acid is the hydrolysis of pectin. acs.org A refined chemoenzymatic process involves an initial chemical hydrolysis of poly(galacturonic acid) using a semibatch flow reactor, followed by enzymatic hydrolysis to yield D-galacturonic acid along with its dimer and trimer. acs.org

Enzymatic degradation of pectin is a key strategy for producing oligo-galacturonic acids. Pectinases, such as those from Streptomyces hydrogenans YAM1, can be employed to degrade pectin into unsaturated pectic oligo-galacturonic acids (POS). nih.gov These enzymatic approaches allow for the generation of oligosaccharides with varying degrees of polymerization. google.com Furthermore, filamentous fungi like Aspergillus niger can be engineered to convert D-galacturonic acid, derived from pectin hydrolysis, into other valuable compounds like L-galactonic acid. nih.gov This highlights the potential of combining enzymatic hydrolysis of pectin with microbial biotransformation to create a range of derivatives. nih.gov

The general strategies for synthesizing uronic acid glycosides can be broadly categorized into two main approaches: the oxidation of a pre-formed glucoside or performing the glycosidation reaction on an already activated uronic acid donor. mdpi.com

Regioselective Functionalization and Derivatization Strategies

The selective chemical modification of the multiple hydroxyl groups in D-galacturonic acid is crucial for creating well-defined derivatives with specific functionalities. The presence of the electron-withdrawing carboxylic acid group at C-5, however, decreases the reactivity at the anomeric position, making glycosylation challenging. mdpi.com

To overcome these challenges, researchers have developed various regioselective functionalization strategies. One notable approach involves the use of differential protecting-group strategies to synthesize specific trityl ethers. This allows for the selective protection of the hydroxyl groups at the C-2, C-3, or C-4 positions, thereby directing subsequent reactions to a specific site on the galacturonic acid ring. nih.gov For instance, after Jones oxidation of protected allyl β-D-galactopyranosides and esterification, partial deprotection can yield D-galacturonic acid derivatives that are suitable for use as glycosyl acceptors in further reactions. nih.gov

While not specific to D-galacturonic acid, general methods for the regioselective acylation of carbohydrates using organocatalysts provide a framework that could be adapted. nih.gov For example, in glucose and galactose, sulfation preferentially occurs at the equatorial hydroxyl group (C2 for glucose, C3 for galactose) when an adjacent hydroxyl is axial, due to steric considerations. nih.gov Such principles of steric and electronic control are fundamental to achieving regioselectivity in the functionalization of D-galacturonic acid.

Synthesis of Glycosides and Oligosaccharides Containing D-Galacturonic Acid

The synthesis of glycosides and oligosaccharides containing D-galacturonic acid is essential for studying the biological roles of pectins and for creating novel bioactive molecules. mdpi.comfu-berlin.de However, the synthesis is complicated by the reduced reactivity of the anomeric center. mdpi.com

Despite the challenges, various methodologies have been developed. Protected D-galacturonic acid derivatives can be used as both glycosyl donors and acceptors. nih.gov For example, protected disaccharides such as β-D-GalpA-(1→2)-D-GalpA, β-D-GalpA-(1→3)-GalpA, and a β-D-GalpA-(1→4)-D-GalpA have been successfully synthesized. nih.gov These syntheses often employ trityl-cyanoethylidene condensation for high stereoselectivity. nih.gov

The synthesis of more complex structures, such as fragments of rhamnogalacturonan-II (RG-II), one of the most complex oligosaccharides known, demonstrates the advanced state of this field. fu-berlin.de The construction of these large, branched oligosaccharides requires a highly orthogonal protective group strategy and carefully planned glycosylation strategies to form the numerous distinct glycosidic linkages. fu-berlin.de Enzymatic synthesis using β-galactosidases in glycosyl transfer reactions also presents a viable route for producing novel galacto-oligosaccharides from lactose, a process that could potentially be adapted for galacturonic acid-containing structures. nih.gov

ProductSynthetic ApproachReference
β-D-GalpA-(1→2)-D-GalpATrityl-cyanoethylidene condensation nih.gov
β-D-GalpA-(1→3)-D-GalpATrityl-cyanoethylidene condensation nih.gov
β-D-GalpA-(1→4)-D-GalpAChemical synthesis from protected monomers nih.gov
Rhamnogalacturonan-II fragmentConvergent synthesis with orthogonal protecting groups fu-berlin.de

Derivatization for Research Probes and Functional Materials

Derivatization of D-galacturonic acid is a key strategy for producing molecular probes to investigate biological processes and for creating new functional materials. thermofisher.comgoogle.comnih.gov

For example, derivatives of D-galacturonic acid have been developed for use as nonionic or anionic surfactants. google.comresearchgate.net These surface-active agents can be produced directly from pectins, offering a renewable source for these materials. google.com The synthesis of fluorescent D-amino acids, which are used to probe peptidoglycan synthesis in bacteria, provides a model for how D-galacturonic acid could be similarly modified with fluorophores to create probes for studying pectin metabolism or cell wall dynamics. nih.gov

A specific and important application of D-galacturonic acid derivatization is the synthesis of N-(D-galacturonoyl) amino acids and dipeptides. thermofisher.com These compounds are formed by creating an amide bond between the carboxylic acid group of D-galacturonic acid and the amino group of an amino acid or peptide. The synthesis of these glycoconjugates is significant for studying potential cross-links in plant cell walls and for creating novel peptidomimetics. nih.govlibretexts.orgrsc.orgyoutube.com The thermal treatment of D-galacturonic acid with amino acids like L-alanine leads to the formation of specific degradation products, including pyrrole (B145914) and hydroxypyridinium derivatives, which are areas of active investigation in food chemistry and material science. nih.gov

Derivative ClassApplicationKey Synthetic Reaction
SurfactantsEmulsifying and detergent agentsTrans-esterification and trans-glycosylation of pectin
N-(D-galacturonoyl) amino acidsResearch into plant cell wall structure, peptidomimeticsAmide bond formation between D-galacturonic acid and an amino acid
Fluorescent Probes (Conceptual)Probing carbohydrate metabolism and interactionsAttachment of a fluorophore to the D-galacturonic acid scaffold

Methodologies for Isotopic Labeling in Metabolic Tracing Studies

Isotopic labeling is a powerful tool in metabolomics for tracing the fate of molecules in biological systems and elucidating metabolic pathways. nih.govnih.gov Methodologies for isotopic labeling can be applied to study the metabolism of D-galacturonic acid and its derivatives.

One common approach is to feed organisms a stable isotope-labeled precursor, such as [U-¹³C]-glucose, and then use mass spectrometry to track the incorporation of the label into downstream metabolites. nih.gov This strategy has been used in Drosophila to study galactose metabolism, where the labeling rates of metabolites revealed the kinetics of the pathway. nih.gov Although this example uses labeled glucose, a similar principle could be applied using isotopically labeled D-galactose or D-galacturonic acid itself to trace its specific metabolic routes. isotope.com

Another relevant technique is chemical isotope labeling for profiling specific classes of metabolites. For instance, a method using N,N-dimethyl ethylenediamine (B42938) (DMED-d₀) and its deuterated counterpart (DMED-d₆) has been developed to label carboxylic acids. acs.org This strategy was specifically applied to profile glucuronide conjugates in urine by targeting the carboxylic acid group of glucuronic acid, a structurally related uronic acid. This dual-filtering strategy significantly enhances detection sensitivity and allows for comprehensive profiling. acs.org Such a methodology could be directly adapted for the sensitive detection and quantification of D-galacturonic acid and its metabolites in complex biological samples. nih.govacs.org

Labeling StrategyTracer/ReagentApplicationAnalytical MethodReference
In vivo metabolic tracing[U-¹³C]-glucoseTracing galactose metabolism kineticsMass Spectrometry nih.gov
Chemical isotope labelingDMED-d₀/DMED-d₆Profiling of glucuronide conjugatesLC-MS/MS acs.org
Precursor feedingIsotopically labeled D-galactosePotential for tracing specific galacturonic acid pathwaysMass Spectrometry / NMR isotope.com

Biotechnological and Materials Science Research Applications of D Galacturonic Acid Non Clinical

Sustainable Production of D-Galacturonic Acid through Bioprocessing and Fermentation

The sustainable production of D-galacturonic acid is primarily centered on the enzymatic hydrolysis of pectin (B1162225), a complex polysaccharide abundant in the cell walls of terrestrial plants. acs.orgwikipedia.org Pectin-rich biomass, such as citrus peel and sugar beet pulp, represents an inexpensive and readily available feedstock for this process. nih.govdtu.dk

The bioprocessing of these residues typically involves the use of pectinolytic enzymes, which break down the complex pectin structure into its monomeric unit, D-galacturonic acid. acs.orgresearchgate.net Research has focused on optimizing this enzymatic hydrolysis to achieve high yields of water-soluble products. For instance, a semibatch flow reactor process operating at high temperature and pressure has demonstrated a 79% yield of water-soluble products from poly(galacturonic acid), which can then be further hydrolyzed to D-galacturonic acid. acs.org

Fermentation is another cornerstone of sustainable D-galacturonic acid valorization. While the acid itself is the product of hydrolysis, fermentation processes are crucial for converting it into other valuable chemicals. nih.govnih.gov Engineered microorganisms, particularly Saccharomyces cerevisiae, have been developed to efficiently ferment D-galacturonic acid. nih.govnih.gov Since S. cerevisiae cannot naturally metabolize this acid, metabolic engineering strategies have been employed. nih.gov These include expressing specific transporters from fungi like Aspergillus niger to facilitate the uptake of D-galacturonic acid into the yeast cells. nih.govdtu.dk

D-Galacturonic Acid as a Precursor for Specialty Chemicals and Bio-based Products

D-galacturonic acid serves as a valuable precursor for the biotechnological production of a range of specialty chemicals and bio-based products. nih.gov Through microbial conversion, it can be transformed into compounds with various industrial applications.

One notable example is the production of L-galactonate. nih.govresearchgate.net Engineered strains of Saccharomyces cerevisiae have been successfully used to reduce D-galacturonic acid to L-galactonate. nih.govtum.de This biotransformation has been optimized in stirred-tank bioreactors, achieving high product selectivity. nih.govtum.de For instance, using a synthetic medium, a product concentration of 9.9 g L-1 of L-galactonate was obtained from D-galacturonic acid within 48 hours. nih.gov Similarly, when using hydrolysate from sugar beet press pulp, a high product selectivity of 97% was achieved. nih.govtum.de

Another significant product derived from D-galacturonic acid is meso-galactaric acid (mucic acid). researchgate.net Recombinant S. cerevisiae has also been engineered to oxidize D-galacturonic acid to produce this dicarboxylic acid. nih.gov Galactaric acid and its salts have potential applications, although their low solubility can present challenges in microbial production systems. researchgate.net

The conversion of D-galacturonic acid into these and other specialty chemicals highlights its role in a circular bioeconomy, transforming agricultural waste into valuable products. researchgate.net

Development of Novel Biomaterials and Hydrogels for Research Applications

D-galacturonic acid is the monomeric unit of polygalacturonic acid (PGA), a polysaccharide that is being extensively investigated for the development of novel biomaterials, particularly hydrogels, for a variety of research applications. mdpi.comnih.gov These PGA-based materials are attractive due to their potential to mimic the natural extracellular matrix (ECM). mdpi.com

Polygalacturonic Acid-Based Hydrogels and Networks for In Vitro Studies

Polygalacturonic acid-based hydrogels are three-dimensional, hydrophilic polymer networks that exhibit softness, flexibility, and biocompatibility. researchgate.net These hydrogels can be fabricated through various cross-linking methods. For example, disulfide cross-linked PGA hydrogels have been synthesized by grafting cysteine onto the PGA backbone. nih.gov Another approach involves creating semi-interpenetrating polymer networks (SIPNs) by incorporating PGA into a synthetic polymer matrix, such as poly(2-hydroxyethyl methacrylate-co-[2-(methacryloyloxy)ethyl]trimethylammonium chloride) [p(HEMA-co-METAC)]. mdpi.com

These hydrogels are valuable tools for a wide range of in vitro studies. Their physical properties, such as water content and mechanical stiffness, can be tailored for specific research needs. nih.govresearchgate.net For instance, a disulfide cross-linked PGA hydrogel was shown to have a gel content of 91.6% and a water content of 43.3%. nih.gov The porous, sponge-like structure of these hydrogels, with micrometer-scale pores, makes them suitable for various cell culture and drug release studies. mdpi.com

Scaffolds for Tissue Engineering Research Models (e.g., for macrophage interactions and cell adherence studies)

In the field of tissue engineering, PGA-based scaffolds are being developed as research models to investigate cell-biomaterial interactions. mdpi.commdpi.com These scaffolds provide a three-dimensional environment for studying cellular behaviors such as adhesion, proliferation, and differentiation. nih.govnih.gov

PGA's anionic nature, similar to hyaluronic acid, a key component of the ECM, suggests it may promote favorable biocompatibility. mdpi.comnih.gov Research has shown that PGA-based materials can support the attachment and growth of various cell types. nih.gov For example, studies on macrophage adhesion to pectin hydrogels have demonstrated that cell adhesion increases with higher pectin concentrations. nih.gov Similarly, thermosensitive injectable hydrogels based on chitosan (B1678972) and polygalacturonic acid have been shown to support the proliferation of MG63 osteoblast-like cells. nih.gov

The ability to create scaffolds with tunable properties allows researchers to investigate how material characteristics influence cellular responses, providing valuable insights for the design of future medical implants and tissue regeneration strategies. mdpi.comnih.gov

Research on Mechanical Properties and Biocompatibility in In Vitro Systems

The mechanical properties and biocompatibility of PGA-based biomaterials are critical areas of research for their application in in vitro systems. The mechanical integrity of these scaffolds is essential to mimic the properties of native tissues. nih.gov

The mechanical properties of PGA hydrogels can be modulated by altering factors such as polymer concentration. nih.gov For instance, increasing the pectin concentration in hydrogels has been shown to improve their stability against both elastic and plastic deformation. nih.gov The Young's modulus of pectin hydrogels has been reported to range from 6 to 100 kPa, which corresponds to the stiffness of soft tissues. nih.gov In semi-interpenetrating networks, the incorporation of 2% PGA into a p(HEMA-co-METAC) hydrogel resulted in an increase in ultimate tensile strength, maximum elongation, and Young's modulus. mdpi.com

In vitro biocompatibility studies are crucial to assess the cellular response to these materials. mdpi.com PGA-based hydrogels have generally demonstrated low cytotoxicity. nih.gov Studies using various cell lines have shown that these materials support cell viability and proliferation. nih.govnih.gov For example, in vitro studies with PGA-based semi-interpenetrating networks suggest they offer desirable biocompatibility profiles. mdpi.com

Below is an interactive data table summarizing the mechanical properties of different PGA-based hydrogels:

Hydrogel CompositionUltimate Tensile Strength (UTS) [MPa]Maximum Elongation (emax) [%]Young's Modulus (E) [MPa]
p(HEMA-co-METAC)0.11 ± 0.0148.7 ± 4.40.23 ± 0.03
p(HEMA-co-METAC)/1% PGA0.10 ± 0.0149.3 ± 9.00.26 ± 0.02
p(HEMA-co-METAC)/2% PGA0.13 ± 0.0158.0 ± 5.00.28 ± 0.01

Data adapted from a study on semi-interpenetrating polymer networks incorporating polygalacturonic acid. mdpi.com The values represent the mean ± standard deviation.

Role in Industrial Biocatalysis and Enzyme Engineering Research

D-galacturonic acid and its derivatives play a significant role in industrial biocatalysis and enzyme engineering research. The microbial pathways for D-galacturonic acid catabolism are a key focus for developing whole-cell biocatalysts for the production of valuable chemicals. nih.gov

Enzyme engineering is central to optimizing these biocatalytic processes. tum.de For example, research has focused on the comparative analysis of different reductases and cofactor regeneration enzymes in recombinant Saccharomyces cerevisiae for the conversion of D-galacturonic acid to L-galactonate. tum.de The overexpression of specific enzymes, such as sorbitol dehydrogenase for cofactor regeneration, has enabled the complete conversion of D-galacturonic acid in batch processes. tum.de

Furthermore, the enzymes involved in the D-galacturonic acid catabolic pathway of microorganisms like Aspergillus niger are subjects of intense study. researchgate.net These enzymes include D-galacturonic acid reductase, L-galactonate dehydratase, and others. researchgate.net By engineering these enzymatic pathways, for instance by deleting certain genes, researchers can direct the metabolic flux towards the production of specific target molecules. nih.gov This research is fundamental to advancing the efficiency and economic viability of bio-based chemical production from pectin-rich feedstocks. nih.govnih.gov

Ecological and Environmental Research Involving D Galacturonic Acid

Microbial Ecology of Pectin (B1162225) Degradation in Natural Environments

The decomposition of pectin in natural settings is a critical process for nutrient recycling, primarily driven by a diverse array of microorganisms. researchgate.netmicrobenotes.com These pectinolytic microorganisms, including bacteria and fungi, produce a suite of enzymes known as pectinases to break down the complex pectin polymer into simpler molecules, with D-galacturonic acid being the main product. researchgate.netnottingham.ac.ukbiologynotesonline.com

A variety of bacteria are known for their pectin-degrading abilities, thriving in environments rich in decaying plant matter. microbenotes.com Similarly, fungi, particularly species from the Ascomycetes and Deuteromycetes groups, are major decomposers of polysaccharides like pectin as part of the natural recycling process. microbenotes.com The rate of pectin degradation is influenced by environmental factors such as moisture, aeration, temperature, and the availability of other organic matter. youtube.comresearchgate.net For instance, pectin degradation is accelerated in the presence of free water and in oxygen-rich environments, as most pectinolytic microbes are aerobic or facultative anaerobes. youtube.com

The enzymatic breakdown of pectin is a stepwise process. Initially, pectin methylesterases (PME) de-esterify pectin to form pectic acid (polygalacturonic acid) and methanol (B129727). microbenotes.comyoutube.com Subsequently, depolymerizing enzymes, namely polygalacturonases (PGs) and pectate lyases (PLs), cleave the α-1,4-glycosidic bonds of the polygalacturonic acid backbone. microbenotes.comnottingham.ac.uk This enzymatic action releases oligogalacturonides and eventually D-galacturonic acid monomers, which are then available for microbial uptake and metabolism. nottingham.ac.uk

Table 1: Examples of Pectin-Degrading Microorganisms and their Pectinolytic Enzymes

Microorganism Type Examples Key Pectinolytic Enzymes Produced
Bacteria Bacillus spp., Pseudomonas spp., Erwinia spp. microbenotes.combiologynotesonline.com Polygalacturonase, Pectate Lyase nottingham.ac.ukbiologynotesonline.com
Clostridium butyricum d-nb.info Polygalacturonate Lyase, Pectin Methylesterase d-nb.info
Acidobacterium capsulatum biologynotesonline.com Pectin-degrading enzymes
Fungi Aspergillus niger, Penicillium spp. biologynotesonline.comnih.gov Polygalacturonase, Pectin Lyase, Pectin Methylesterase biologynotesonline.comnih.gov
Trichoderma reesei researchgate.netresearchgate.net Pectin-degrading enzymes
Phanerochaete chrysosporium microbenotes.com Pectin-degrading enzymes

Role in Carbon Cycling and Biomass Turnover in Ecosystems

Pectin represents a significant reservoir of carbon in plant biomass. researchgate.net Its degradation, and the subsequent metabolism of D-galacturonic acid, is a vital link in the global carbon cycle, facilitating the return of carbon fixed by plants to the atmosphere and its incorporation into microbial biomass. researchgate.net Fungi, in particular, are critical players in the carbon cycle through their ability to break down complex plant polysaccharides like pectin into smaller sugars for use as carbon and energy sources. researchgate.net

The catabolism of D-galacturonic acid by microorganisms varies between prokaryotes and eukaryotes. In fungi, a reductive pathway converts D-galacturonic acid to intermediates such as L-galactonate, which are further metabolized to pyruvate (B1213749) and glycerol. researchgate.netvtt.firesearchgate.net In bacteria, several pathways exist, including an oxidative pathway that converts D-galacturonic acid to α-ketoglutarate and CO2. frontiersin.org The efficiency of this microbial conversion of pectin-derived carbon is crucial for maintaining soil organic matter content and nutrient availability in ecosystems.

Impact on Plant-Microbe Interactions and Soil Biogeochemistry

Pectin and its degradation product, D-galacturonic acid, are key molecules in the complex chemical dialogue between plants and microbes in the rhizosphere, the soil region directly influenced by root secretions. nih.govrsc.org Plant roots release a variety of compounds, including polysaccharides like pectin, which shape the composition and activity of the surrounding microbial community. mdpi.com

The breakdown of pectin in the plant cell wall can have dual consequences for plant-microbe interactions. On one hand, the release of D-galacturonic acid provides a nutrient source for both beneficial and pathogenic microbes. nottingham.ac.ukmdpi.com Plant growth-promoting rhizobacteria (PGPR) and mycorrhizal fungi can utilize these sugars, which can indirectly benefit the plant. nih.gov On the other hand, fragments of degraded pectin, specifically oligogalacturonides (OGs), can act as signaling molecules, triggering plant defense responses against pathogens. nih.govnih.gov This highlights the role of pectin as a modulator of plant immunity. nih.govnih.gov

The microbial degradation of pectin also influences soil biogeochemistry. The catabolism of D-galacturonic acid by microbes can alter the pH of the soil and contribute to the formation of soil organic matter. mdpi.com The production of organic acids during the fermentation of D-galacturonic acid can influence the solubility and availability of essential nutrients for plants. mdpi.com Furthermore, the enzymatic activities of the soil microbiome, driven by the availability of substrates like pectin, are fundamental to soil fertility and health. mdpi.com

Environmental Impact of Pectin-Rich Waste Management and Bioremediation Research

The processing of fruits and vegetables, particularly in the juice and sugar industries, generates vast quantities of pectin-rich waste, such as citrus peels and sugar beet pulp. researchgate.netnih.govresearchgate.net The disposal of this waste in landfills poses environmental challenges, including the emission of greenhouse gases due to microbial decomposition. researchgate.net Therefore, finding sustainable methods for managing and valorizing this waste is of significant interest.

Bioremediation research focuses on harnessing the power of pectinolytic microorganisms to break down pectin in industrial wastewater. researchgate.net The enzymatic treatment of pectin-rich effluents can reduce their chemical oxygen demand (COD) and biological oxygen demand (BOD), making the water safer for discharge into the environment. researchgate.netresearchgate.net For instance, pretreatment of wastewater from orange canning factories with the bacterium Erwinia carotovora has been shown to significantly reduce uronic acid content. researchgate.net

Moreover, there is growing interest in using pectin-rich biomass as a feedstock for biorefineries to produce biofuels and other valuable chemicals. researchgate.netnih.gov Metabolic engineering of microorganisms like Saccharomyces cerevisiae aims to create strains capable of fermenting D-galacturonic acid, which is not naturally metabolized by this yeast, into ethanol (B145695). researchgate.netnih.gov This approach offers a promising avenue for converting agricultural waste into renewable energy and bio-based products, thereby contributing to a circular economy and reducing the environmental footprint of food processing industries. nih.gov

Computational and Theoretical Studies of D Galacturonic Acid

Molecular Dynamics Simulations of D-Galacturonic Acid and its Oligomers for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of molecules like D-(+)-galacturonic acid and its oligomers.

Detailed research findings from simulations of α-D-galacturonic acid oligomers (up to hexamers) have provided significant insights into their nanomechanical properties. researchgate.netnih.gov These simulations, using methods like the Enforced Geometry Optimization (EGO), have successfully reproduced the conformational transitions observed in single-molecule force spectroscopy experiments. researchgate.netnih.gov The primary transition involves the pyranose ring changing from a chair conformation to an inverted chair via twisted boat intermediates when subjected to external stretching forces. researchgate.netnih.gov

The most stable conformation for α-D-galacturonic acid in homogalacturonan is the 4C1 chair form. nih.gov Simulations have shown that a minimal external stretching force is required to induce permanent conformational changes. For the monomer, this force is 0.041 atomic units (au), which is equivalent to 3.38 nanoNewtons (nN). nih.gov Forces below this threshold only cause temporary deformations. nih.gov Applying a force of at least this magnitude leads to a direct 4C1 → 1C4 inverted chair transition. nih.gov

These computational studies are crucial for understanding the mechanics of plant cell walls, where pectin (B1162225), a polymer of galacturonic acid, is a key structural component. researchgate.netnih.gov The ability to simulate these properties helps in understanding how pectins contribute to the structural integrity and changes in plant tissues. researchgate.netnih.gov

Interactive Data Table: Minimum Force for Conformational Change

Oligomer SizeMinimum Stretching Force (au)Minimum Stretching Force (nN)Resulting Transition
Monomer0.0413.384C1 → 1C4
Dimer0.02 - 0.081.65 - 6.59Conformational transitions
Trimer0.02 - 0.081.65 - 6.59Conformational transitions
Tetramer0.075.77All possible transitions
Pentamer0.075.77All possible transitions
Hexamer0.075.77All possible transitions

Note: 1 au = 82.39 nN. The range for the dimer and trimer reflects the forces applied in the simulation to induce transitions. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and predict the chemical reactivity of molecules. researchgate.net These methods solve the Schrödinger equation, providing detailed information about electron distribution and energy levels within a molecule. uchicago.eduyoutube.com

For D-galacturonic acid, quantum chemical calculations can determine various reactivity descriptors. These include:

Chemical Potential (µ): A measure of the escaping tendency of an electron from a system.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity (ω): A measure of the ability of a species to accept electrons.

Condensed Fukui Function: Indicates the most likely sites for nucleophilic, electrophilic, and radical attack.

Dual Descriptors: Provide further insight into local reactivity.

By calculating these descriptors, researchers can identify the most reactive sites within the D-galacturonic acid molecule. researchgate.net The molecular electrostatic surface potential (MESP) is another valuable tool derived from these calculations, which visually represents the charge distribution and helps to pinpoint regions susceptible to electrophilic or nucleophilic attack. researchgate.net These theoretical predictions are fundamental for understanding the chemical behavior of D-galacturonic acid in various chemical and biological processes. researchgate.net

Modeling of Enzyme-Substrate Interactions involving D-Galacturonic Acid

Understanding how enzymes interact with their substrates is fundamental to biochemistry and has significant applications in biotechnology. theses.cz Computational modeling, including molecular docking and molecular dynamics simulations, plays a pivotal role in elucidating the specifics of these interactions at an atomic level. nih.gov

In the context of D-galacturonic acid, modeling studies focus on enzymes that metabolize pectin and its derivatives. nih.govnih.gov For example, the catabolism of D-galacturonic acid in fungi like Botrytis cinerea involves a specific pathway with several key enzymes, including D-galacturonate reductase. nih.gov Computational models can be used to simulate the binding of a D-galacturonic acid molecule into the active site of such an enzyme. nih.gov

These models help to:

Predict Binding Poses: Determine the most likely orientation of the substrate within the enzyme's active site. nih.gov

Identify Key Amino Acid Residues: Pinpoint the specific amino acids involved in binding and catalysis. theses.cz For glycosidases, these are often aspartic acid and/or glutamic acid residues that act as a proton donor and a nucleophile/base. theses.cz

Estimate Binding Affinities: Calculate the strength of the interaction between the enzyme and the substrate. researchgate.net

Elucidate Catalytic Mechanisms: Provide insights into the step-by-step process of the enzymatic reaction. theses.cz

For instance, molecular docking studies can predict the binding sites and energies between a substrate and an enzyme like topoisomerase II. researchgate.net Similarly, extensive MD simulations have been used to understand the recognition pathways of proteins like galectin-3 with its oligosaccharide ligands, revealing transient non-native poses and the importance of residence time in the binding pocket. nih.gov This knowledge is invaluable for enzyme engineering and the development of enzyme inhibitors.

In Silico Approaches for Rational Design of D-Galacturonic Acid Derivatives

In silico methods, which are computational approaches to drug discovery and materials science, are increasingly used for the rational design of new molecules with desired properties. google.com Starting from the structure of D-galacturonic acid, these techniques can be used to design derivatives with enhanced or novel functionalities.

The process often involves:

Lead Identification: Identifying the D-galacturonic acid scaffold as a starting point. google.com

Virtual Screening: Computationally screening libraries of virtual compounds to identify those that are predicted to have the desired activity.

Structure-Based Design: Modifying the structure of D-galacturonic acid to improve its interaction with a specific target, such as an enzyme or receptor. This can involve adding or changing functional groups to enhance binding affinity or alter physicochemical properties. google.com

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing mathematical models that correlate the chemical structure of D-galacturonic acid derivatives with their biological activity. researchgate.net

For example, derivatives of D-galacturonic acid have been designed to act as nonionic or anionic surfactants. google.com Computational methods can predict properties like hydrotropism, detergency, and emulsifying capabilities of these new molecules, guiding their synthesis. google.com By controlling the stereochemistry (tautomerism and anomerism) through computational design, surfactants with well-defined structures and properties can be developed. google.com This approach accelerates the discovery process and reduces the need for extensive and costly experimental synthesis and testing. youtube.com

Future Directions and Emerging Research Avenues in D Galacturonic Acid Studies

Integration with Systems Biology and Glycomics for a Holistic Understanding

A comprehensive understanding of D-galacturonic acid's role in biological systems is being achieved through its integration with systems biology and glycomics. This holistic approach moves beyond studying single pathways to analyzing the complex network of interactions that govern the metabolism and function of this sugar acid.

Systems biology combines computational and mathematical modeling with experimental data to unravel the complexities of biological systems. In the context of D-galacturonic acid, this involves mapping the entire metabolic network associated with pectin (B1162225) degradation and utilization by various microorganisms. nih.govnih.gov Researchers are identifying all the genes, proteins, and metabolites involved, creating comprehensive models that can predict how an organism will respond to changes in its environment, such as the presence of pectin-rich biomass. vtt.fi This systemic view is crucial for understanding how D-galacturonic acid is processed and for engineering microorganisms for biotechnological applications.

Glycomics, the study of the entire complement of sugars (the glycome) in an organism, provides the tools to analyze the complex structures of pectic polysaccharides. nih.gov Pectin is not a simple polymer of D-galacturonic acid but a complex heteropolysaccharide with various modifications and side chains. nih.govncsu.edu Glycomic techniques allow for detailed structural characterization of these complex pectin molecules, which is essential for understanding how they are broken down by enzymes and utilized by cells. researchgate.net By combining systems biology and glycomics, researchers can gain a complete picture of D-galacturonic acid metabolism, from the breakdown of complex pectins to the integration of the resulting monosaccharides into central metabolism. acs.org

Novel Biotechnological Platforms for Enhanced Production and Diversified Utilization

The development of novel biotechnological platforms is set to revolutionize the production and utilization of D-galacturonic acid. These platforms leverage metabolic engineering and synthetic biology to create microbial cell factories capable of efficiently converting pectin-rich biomass into valuable products.

A primary focus is the enhanced production of D-galacturonic acid itself from pectin-rich agricultural waste, such as citrus peels and sugar beet pulp. ncsu.edu Researchers are developing cost-effective and environmentally friendly enzymatic methods to hydrolyze pectin, releasing high concentrations of D-galacturonic acid. ncsu.edu This involves discovering and engineering novel pectinolytic enzymes with improved stability and efficiency.

Furthermore, significant efforts are directed towards the diversified utilization of D-galacturonic acid as a carbon source for microbial fermentation. While many microorganisms can naturally metabolize this sugar acid, they often produce a mixture of products. nih.govmdpi.com Metabolic engineering is being used to modify the native metabolic pathways of organisms like Aspergillus niger and Saccharomyces cerevisiae to channel the carbon from D-galacturonic acid towards the production of a single, desired product. mdpi.comacs.org This includes biofuels like ethanol (B145695) and platform chemicals that can be used to synthesize a variety of other valuable compounds. nih.govmdpi.com

Key strategies in metabolic engineering include:

Pathway Deletion: Removing competing metabolic pathways to increase the flux towards the desired product. For instance, deleting genes for native D-galacturonic acid catabolism can redirect the molecule towards a newly introduced synthetic pathway. mdpi.commdpi.com

Gene Overexpression: Increasing the expression of key enzymes in a production pathway to enhance the conversion rate. mdpi.com

Heterologous Gene Expression: Introducing genes from other organisms to create novel metabolic pathways. nih.govnih.gov For example, introducing a bacterial uronate dehydrogenase into a fungus allows for the conversion of D-galacturonic acid to meso-galactaric acid, a valuable platform chemical. mdpi.com

These engineered microbial platforms hold the promise of transforming low-value agricultural waste into a sustainable source of high-value chemicals and fuels. vtt.fi

Design of Next-Generation Biopolymers and Functional Materials with Tailored Properties

D-galacturonic acid, as the monomer of pectin, is at the forefront of designing next-generation biopolymers and functional materials. vtt.fiacs.org The inherent properties of pectin, such as its biodegradability, biocompatibility, and gelling capabilities, make it an attractive starting material. acs.orgmdpi.com Researchers are now focusing on modifying pectin's structure to create materials with tailored properties for a wide range of applications.

The chemical structure of pectin, with its carboxyl and hydroxyl groups, offers numerous sites for modification. ncsu.edunih.gov This allows for the tuning of its physical and chemical properties. For example, the degree of esterification of the carboxyl groups with methanol (B129727) significantly influences pectin's gelling behavior. ncsu.edu By controlling this and other structural features, scientists can design pectins with specific functionalities. mdpi.com

The applications for these tailored pectin-based materials are vast and growing:

Biomedical Applications: Pectin-based hydrogels are being developed for drug delivery, tissue engineering, and wound healing. nih.govmdpi.com Their ability to form gels under mild conditions makes them ideal for encapsulating cells and therapeutic molecules. nih.govmdpi.com By modifying pectin with specific peptides, researchers can create scaffolds that promote cell adhesion and tissue regeneration. mdpi.com

Food Industry: Modified pectins are being used to create novel food textures, stabilize emulsions, and develop biodegradable food packaging. acs.org

Sustainable Materials: Pectin-based biopolymers are emerging as a sustainable alternative to synthetic polymers in various industrial applications. acs.org

The design of these next-generation materials often involves creating composites where pectin is combined with other natural or synthetic polymers to achieve enhanced properties. mdpi.com For instance, combining pectin with chitosan (B1678972) has shown promise in creating scaffolds for bone and skin regeneration. mdpi.com The ability to precisely control the properties of pectin-based materials opens up exciting possibilities for creating advanced, functional, and sustainable products.

Interdisciplinary Research at the Interface of Glycoscience, Green Chemistry, and Materials Engineering

The future of D-galacturonic acid research lies at the intersection of multiple scientific disciplines. The collaboration between glycoscience, green chemistry, and materials engineering is creating a synergistic environment for innovation, leading to the development of sustainable processes and novel materials.

Glycoscience provides the fundamental understanding of the complex structure and function of pectin and its constituent, D-galacturonic acid. nih.gov This knowledge is crucial for designing enzymes for efficient pectin degradation and for understanding how pectin-based materials interact with biological systems. nih.gov

Green chemistry principles are guiding the development of environmentally friendly methods for extracting and modifying pectin. mdpi.com This includes the use of greener solvents like water and organic acids instead of harsh mineral acids, and the application of energy-efficient extraction techniques such as microwave-assisted and ultrasound-assisted extraction. acs.orgmdpi.com The valorization of agricultural waste to produce pectin and D-galacturonic acid is a prime example of green chemistry in action, contributing to a circular economy. vtt.finih.gov

Materials engineering translates the fundamental knowledge from glycoscience and the sustainable practices from green chemistry into the design and fabrication of functional materials. mdpi.com This involves developing techniques to process pectin and its derivatives into various forms, such as hydrogels, films, and nanoparticles, with precisely controlled properties. mdpi.commdpi.com For example, 3D bioprinting is being used to create complex pectin-based scaffolds for tissue engineering applications. nih.gov

This interdisciplinary approach is essential for unlocking the full potential of D-galacturonic acid. By integrating the expertise from these different fields, researchers can address key challenges, from the sustainable sourcing of raw materials to the design of advanced biomaterials with tailored functionalities for applications in medicine, food, and beyond.

Q & A

Basic Research Questions

Q. How can researchers verify the purity of D-(+)-Galacturonic acid monohydrate, and what analytical methods are recommended?

  • Methodology : Purity can be determined via titration (yielding 98.5% purity in batch X5502) or HPLC (purity >95% per TRC-G186500 specifications) . For monosaccharide composition analysis, high-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) is effective, as demonstrated in polysaccharide hydrolysis studies . Ensure calibration with standards like this compound and account for hydration state, as moisture content (8.7% in batch X5502) may influence results .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodology : Store at +2°C to +8°C in airtight containers to mitigate hygroscopicity . For long-term stability (>12 months), aliquot stock solutions and store at -20°C, allowing equilibration to room temperature before use . Avoid exposure to strong oxidizers, which may alter reactivity .

Q. How does this compound function in plant cell wall studies?

  • Methodology : As a primary component of pectin, it serves as a substrate for enzymatic or acid hydrolysis to study cell wall dynamics. For example, in vitro pectin degradation assays can quantify endopolygalacturonase activity by measuring released galacturonic acid via colorimetric methods (e.g., 3,5-dinitrosalicylic acid assay) . Ensure pH adjustments (optimal pH 4.5–5.5) to mimic plant apoplastic conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported melting points (159°C vs. 164–165°C) for this compound?

  • Methodology : Discrepancies may arise from hydration state or measurement techniques. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can differentiate between dehydration (occurring at ~100–120°C) and actual melting points. For example, reports 159°C (likely including dehydration), while anhydrous forms may align with higher values (164–165°C) . Standardize sample preparation (e.g., drying under vacuum) to ensure consistency.

Q. How does the degree of esterification (DE) of pectin impact the acid-catalyzed conversion of D-(+)-Galacturonic acid to furfural?

  • Methodology : Use sulfuric acid (0.5–2 M) at 160–180°C to hydrolyze pectin with varying DE. Unesterified galacturonic acid undergoes decarboxylation to form furfural, while methyl esters stabilize the molecule, reducing yields. Quantify furfural via HPLC or GC-MS and compare yields between low-DE (P-45) and high-DE (P-60) pectins . Optimize reaction time (30–60 min) to minimize humin formation.

Q. What role does this compound play in modulating gut microbiota, and how can its effects be experimentally validated?

  • Methodology : In vitro fermentation models (e.g., fecal slurry incubations) can assess bacterial growth kinetics. Supplement growth media with 1–5% (w/v) D-(+)-Galacturonic acid and monitor short-chain fatty acid (SCFA) production via GC. Compare with controls (e.g., glucose) to evaluate preferential utilization by Bacteroides spp. . Metagenomic profiling (16S rRNA sequencing) further identifies taxa responsive to galacturonic acid.

Q. How can researchers synthesize N-(D-galacturonic) amino acids, and what analytical techniques confirm structural integrity?

  • Methodology : Employ carbodiimide-mediated coupling (e.g., EDC/NHS) to conjugate galacturonic acid with amino acids like glycine. Purify via ion-exchange chromatography and validate using NMR (e.g., ¹H/¹³C for glycosidic bond confirmation) and MS (e.g., ESI-MS for molecular weight verification) . Monitor reaction pH (6.5–7.5) to prevent β-elimination side reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.